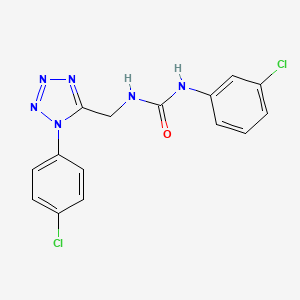

1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N6O/c16-10-4-6-13(7-5-10)23-14(20-21-22-23)9-18-15(24)19-12-3-1-2-11(17)8-12/h1-8H,9H2,(H2,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSGOGWFNQMHDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic compound that belongs to the class of tetrazoles, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 327.79 g/mol. The compound features a tetrazole ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The tetrazole moiety allows for hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity or modulating their functions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It may bind to certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activity and Pharmacological Applications

Research has demonstrated that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the presence of halogen substituents (like chlorine) on the phenyl rings has been associated with increased antiproliferative activity.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HT29 (Colon cancer) | 2.5 |

| Compound B | Jurkat (Leukemia) | 1.8 |

Antimicrobial Properties

Tetrazole derivatives have been investigated for their antimicrobial properties. The ability of this compound to inhibit bacterial growth has been noted, suggesting potential use in treating infections.

Case Studies

Several studies have explored the biological effects of tetrazole derivatives:

- Anticancer Study : A study published in Journal of Medicinal Chemistry found that a related tetrazole compound inhibited tumor growth in xenograft models, demonstrating its potential as an anticancer agent.

- Antimicrobial Activity : Research in Antimicrobial Agents and Chemotherapy indicated that similar compounds exhibited broad-spectrum antibacterial activity, highlighting the therapeutic potential of tetrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential antimicrobial and anticancer properties. Research indicates that it can interact with specific molecular targets, such as enzymes or receptors, potentially inhibiting their activity or modulating their function.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against various cancer cell lines. Results demonstrated significant cytotoxic effects on breast cancer cells, suggesting that it may serve as a lead compound for developing new anticancer therapies.

Agricultural Sciences

In agricultural research, this compound has been explored for its effectiveness as a pesticide . Its structural properties allow it to act on specific pest species while minimizing harm to beneficial insects.

Case Study: Pest Control

Field trials conducted on oilseed rape crops treated with formulations containing this compound showed a marked reduction in pest populations, particularly against the pollen beetle (Meligethes aeneus). The results indicated an increase in crop yield due to effective pest management strategies .

Materials Science

The unique chemical properties of 1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea have led to its use in developing new materials. It is being studied for applications in creating polymers and coatings that exhibit enhanced durability and resistance to environmental degradation.

Case Study: Polymer Development

Research focused on incorporating this compound into polymer matrices demonstrated improved mechanical properties and thermal stability compared to traditional polymers. This suggests potential applications in packaging and construction materials.

Data Tables

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |

| Agricultural Sciences | Pesticide for oilseed rape | Reduced pest populations; increased crop yield |

| Materials Science | Polymer synthesis | Enhanced mechanical properties; thermal stability |

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Yields for tetrazole-based ureas vary widely (56–98%), influenced by steric hindrance from substituents .

- The use of PEG-400 and clay catalysts () offers an eco-friendly alternative for scalable synthesis .

Physical and Spectroscopic Properties

Melting points and spectroscopic data provide insights into stability and structural confirmation:

Key Observations :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions.

- Step 2 : Alkylation or coupling reactions to introduce the urea linker. For example, palladium-catalyzed cross-coupling or nucleophilic substitution may be employed .

- Key Variables : Solvent choice (e.g., DMF for polar intermediates), temperature (60–120°C for cycloaddition), and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly impact yields. Evidence suggests that microwave-assisted synthesis can reduce reaction times by 40% compared to conventional heating .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H-NMR : Look for characteristic peaks:

- Urea NH protons (δ 8.5–9.5 ppm, broad singlet).

- Tetrazole C-H (δ 8.0–8.5 ppm, singlet).

- Chlorophenyl aromatic protons (δ 7.2–7.8 ppm, multiplet) .

- IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1450–1500 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antifungal Activity : Broth microdilution against Candida albicans (MIC50 values reported for similar urea-tetrazole hybrids) .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases due to urea’s hydrogen-bonding capacity .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can computational tools (e.g., AutoDock Vina, Multiwfn) predict binding modes and electronic properties of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets like CXCL12 (evidenced in tetrazole-containing analogs). Grid parameters should focus on tetrazole’s electronegative regions .

- Wavefunction Analysis : Multiwfn can calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites. For example, the tetrazole’s N2 and N3 atoms show high electron density, favoring interactions with catalytic lysine residues in enzymes .

Q. How do substituent variations (e.g., chloro vs. fluoro groups) on the phenyl rings affect bioactivity?

- Methodological Answer :

- SAR Analysis : Compare with analogs from and :

- 3-Chlorophenyl : Enhances lipophilicity (logP +0.5), improving membrane permeability.

- 4-Chlorophenyl on Tetrazole : Increases steric bulk, potentially reducing off-target binding .

- Data Contradictions : Some studies report 3-chloro derivatives show higher antifungal activity, while others prioritize 4-substitution for kinase inhibition. This may arise from target-specific steric requirements .

Q. What strategies resolve contradictory data in solubility and stability studies?

- Methodological Answer :

- Solubility : Use HPLC to measure logD (octanol-water partition coefficient). If discrepancies exist (e.g., poor solubility in polar solvents despite calculated logP), consider salt formation (e.g., hydrochloride) .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. If tetrazole ring decomposition occurs, stabilize via methyl substitution at N1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.